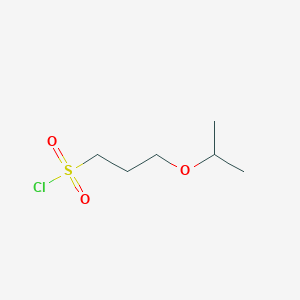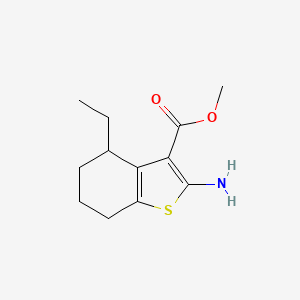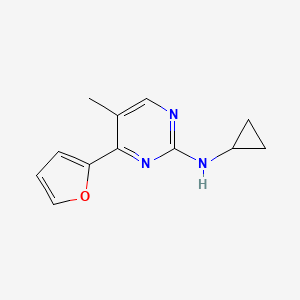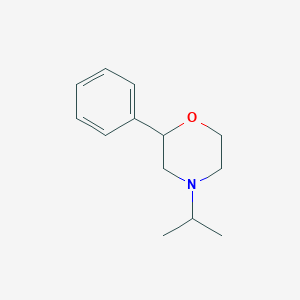
methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate (MACP) is a novel small-molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH) that has been studied for its potential therapeutic applications. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor and anti-cancer effects. It has also been studied for its potential to inhibit the growth of bacterial and fungal pathogens.
Aplicaciones Científicas De Investigación
Methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer effects. It has also been studied for its potential to inhibit the growth of bacterial and fungal pathogens. Additionally, it has been studied for its potential to inhibit the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the biosynthesis of pyrimidine nucleotides.
Mecanismo De Acción
Methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate is thought to act by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is involved in the biosynthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. By inhibiting DHODH, methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate prevents the formation of pyrimidine nucleotides, leading to the inhibition of DNA and RNA synthesis.
Biochemical and Physiological Effects
methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer effects. Additionally, it has been shown to inhibit the growth of bacterial and fungal pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate has several advantages for use in laboratory experiments. It is a small-molecule inhibitor of DHODH, which makes it easy to synthesize and administer. Additionally, it has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for therapeutic applications. However, there are some limitations to using methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate in laboratory experiments. It has not been extensively studied in vivo, so its effects in humans are not yet known. Additionally, its mechanism of action is not fully understood, so further research is needed to elucidate its effects.
Direcciones Futuras
Future research on methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate should focus on its potential therapeutic applications. Studies should be conducted to determine its efficacy and safety in humans. Additionally, further research should be conducted to understand its mechanism of action and to identify potential drug interactions. Additionally, studies should be conducted to explore its potential to inhibit the growth of bacterial and fungal pathogens. Finally, research should be conducted to explore its potential to be used in combination with other drugs.
Métodos De Síntesis
Methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate is synthesized using a two-step process involving the reaction of methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylic acid (methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate-acid) with ethyl chloroformate in the presence of anhydrous potassium carbonate. The reaction of the two compounds yields methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate (methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate).
Propiedades
IUPAC Name |
methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-14-9(13)8-11-6(5-2-3-5)4-7(10)12-8/h4-5H,2-3H2,1H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEFFHOMSILOLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC(=N1)N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-6-cyclopropylpyrimidine-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,8-dioxaspiro[5.5]undecan-4-one](/img/structure/B6616001.png)
![2-Thiophenecarboxamide, N-[1-(aminomethyl)cyclopentyl]tetrahydro-](/img/structure/B6616008.png)







![2-[(difluoromethyl)sulfanyl]propan-1-amine](/img/structure/B6616074.png)
![4-amino-2-[(1H-pyrrol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6616093.png)

![2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B6616111.png)
